

# Erucyl Alcohol: A Technical Guide to its Solubility in Common Organic Solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Erucyl alcohol*

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## Introduction

**Erucyl alcohol** ((13Z)-docos-13-en-1-ol) is a long-chain, unsaturated fatty alcohol with the chemical formula C<sub>22</sub>H<sub>44</sub>O.<sup>[1][2]</sup> Its structure, featuring a long hydrophobic carbon chain and a single hydrophilic hydroxyl group, imparts amphiphilic properties that make it a valuable excipient in various industrial applications, including pharmaceuticals and cosmetics.<sup>[2]</sup> In the realm of drug development, **erucyl alcohol**'s solubility characteristics are pivotal for its role in formulations as an emulsifier, surfactant, and lubricant.<sup>[2]</sup> This technical guide provides a comprehensive overview of the solubility of **erucyl alcohol** in common organic solvents, details relevant experimental protocols, and illustrates its functional role in drug delivery systems.

## Data Presentation: Solubility of Erucyl Alcohol

Quantitative solubility data for **erucyl alcohol** in common organic solvents is not extensively documented in publicly available literature. However, general descriptions consistently indicate that it is soluble in alcohols and most organic solvents while being practically insoluble in water.<sup>[3][4]</sup> The table below summarizes the available qualitative and estimated quantitative solubility information.

Note: Due to the scarcity of direct quantitative data for **erucyl alcohol**, the solubility of oleyl alcohol (C<sub>18</sub>H<sub>36</sub>O), a structurally similar, shorter-chain unsaturated fatty alcohol, is provided as a rough estimate for some solvents. It is soluble in organic solvents like ethanol, DMSO, and

dimethylformamide at approximately 30 mg/mL.<sup>[5]</sup> This value should be used with caution as the longer carbon chain of **erucyl alcohol** may lead to different solubility values.

Solvent	Chemical Formula	Type	Qualitative Solubility of Erucyl Alcohol	Estimated Quantitative Solubility of Erucyl Alcohol
Acetone	C <sub>3</sub> H <sub>6</sub> O	Polar Aprotic	Soluble	Data not available
Chloroform	CHCl <sub>3</sub>	Nonpolar	Soluble	Data not available
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Polar Protic	Soluble <sup>[3][4]</sup>	~30 mg/mL (based on oleyl alcohol) <sup>[5]</sup>
Isopropanol	C <sub>3</sub> H <sub>8</sub> O	Polar Protic	Soluble	Data not available
Methanol	CH <sub>3</sub> OH	Polar Protic	Soluble	Data not available
Tetrahydrofuran (THF)	C <sub>4</sub> H <sub>8</sub> O	Polar Aprotic	Soluble	Data not available
Toluene	C <sub>7</sub> H <sub>8</sub>	Nonpolar	Soluble	Data not available
Water	H <sub>2</sub> O	Polar Protic	Practically Insoluble	0.0002347 mg/L (estimated) <sup>[6]</sup>

## Experimental Protocols: Determination of Solubility

While a specific, standardized protocol for determining the solubility of **erucyl alcohol** was not found in the reviewed literature, a general method based on established principles for determining the solubility of a solid compound in an organic solvent can be employed. The following is a synthesized protocol.

Objective: To determine the saturation solubility of **erucyl alcohol** in a given organic solvent at a specified temperature.

Materials:

- **Erucyl alcohol** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Temperature-controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

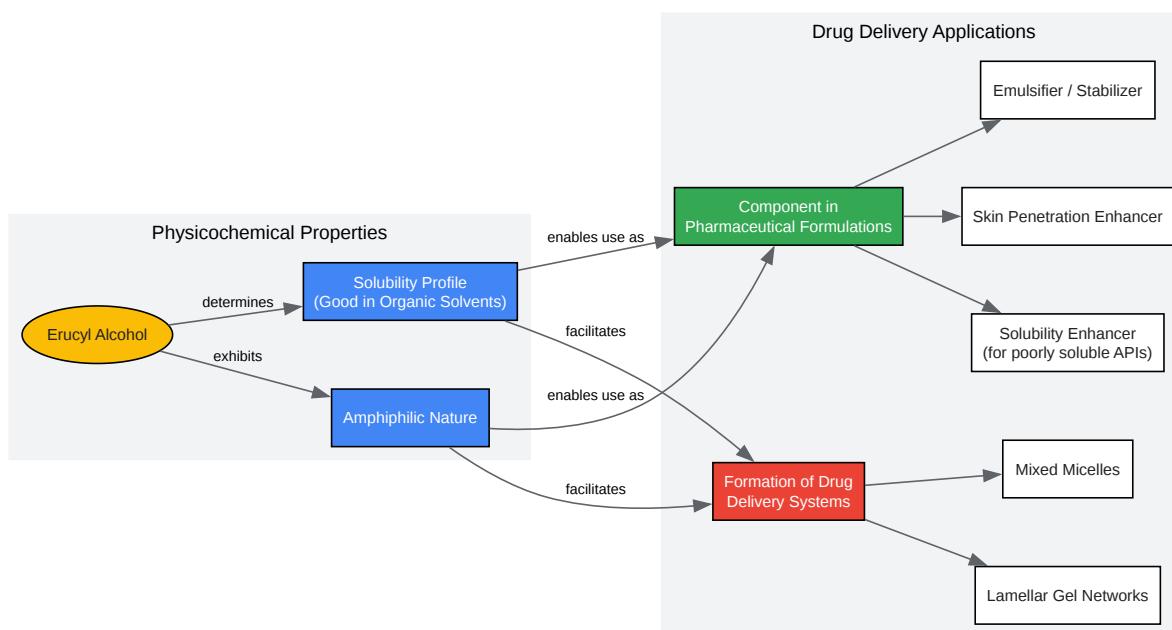
Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of **erucyl alcohol** to a known volume of the selected organic solvent in a series of sealed vials. The amount of **erucyl alcohol** should be sufficient to ensure that undissolved solid remains at equilibrium.
- Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately filter the aliquot using a syringe filter that is compatible with the solvent and has been pre-warmed to the experimental temperature. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of **erucyl alcohol**.
- Calculation: Calculate the solubility of **erucyl alcohol** in the solvent in the desired units (e.g., mg/mL or g/100mL) by taking into account the dilution factor.

## Mandatory Visualization

The solubility of **erucyl alcohol** is a key determinant of its function in pharmaceutical formulations, particularly in the development of drug delivery systems. The following diagram illustrates the logical relationship between its solubility and its application.

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Caption: Logical workflow of **erucyl alcohol**'s solubility and its applications.

This diagram illustrates how the inherent physicochemical properties of **erucyl alcohol**, primarily its solubility in organic solvents and its amphiphilic nature, directly enable its use in various pharmaceutical applications. Its solubility is a prerequisite for its incorporation into non-aqueous or partially aqueous formulations, where it can function as an emulsifier, a solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs), and a skin penetration enhancer. These properties also facilitate its role in the formation of more complex drug delivery systems like lamellar gel networks and mixed micelles.

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Address: 3281 E Guasti Rd  
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